Cas no 60348-60-9 (2,2',4,4',5-Pentabromodiphenyl Ether (>80%)(Contains ~10% 2,2',4,4',5,5'-Hexabromomdiphenyl Ether))

2,2',4,4',5-Pentabromodiphenyl Ether (>80%)(Contains ~10% 2,2',4,4',5,5'-Hexabromomdiphenyl Ether) 化学的及び物理的性質
名前と識別子
-
- Benzene,1,2,4-tribromo-5-(2,4-dibromophenoxy)-
- 2,2',4,4',5-PENTABROMODIPHENYL ETHER
- BDE No 99 solution
- [14C]-BDE-99
- 1,2,4-Tribromo-5-(2,4-dibromophenoxy)benzene
- 2,2',3,5,6'-PENTACHLOROBIPHENYL
- 2,2',4,4',5-PentaBDE
- 2,2,4,4,5-Pentabromodiphenyl ether50µg
- 2,2’,4,4’,5-Pentabromodiphenyl ether
- BDE-99
- Benzene,1,2,4-tribromo-5-(2,4-dibromophenoxy)
- PBDE-99
- 2,2′,4,4′,5-PentaBDE
- BDE 99
- PBDE 99
- CHEMBL374400
- 2,2',4,4',5-Pentabromdiphenylether, BDE 99
- TARDEX 50
- MFCD04112998
- NCGC00091436-01
- Pentabromodiphenyl oxide (technical)
- CHEBI:81582
- Pentabromodiphenyl Oxide Repackaged
- SCHEMBL14938654
- Tox21_201143
- TARDEX 50L
- Tox21_200156
- 1-[2,4-bis(bromanyl)phenoxy]-2,4,5-tris(bromanyl)benzene
- 60348-60-9
- NCGC00257710-01
- UNII-D3A2T91I1E
- 2,2',4,4',5,-Penabromodiphenyl ether
- Benzene, 1,1'-oxybis-, pentabromo deriv.
- CAS-32534-81-9
- SMR000568490
- NCGC00091436-02
- NCGC00091436-03
- CAS-60348-60-9
- DSSTox_RID_77340
- 2,2',4,4',5 pentabromodiphenyl ether
- NCGC00091436-05
- PBDE No. 99
- 2,2',4,4',5-PENTABROMODIPHENYL OXIDE
- DE 71
- DSSTox_CID_4246
- 2,2,4,4,5-Pentabromodiphenyl ether
- Q412017
- HMS3039F12
- E89249
- 2,4-dibromophenyl 2,4,5-tribromophenyl ether
- DSSTox_GSID_24246
- DTXCID404246
- PBDE 99 50 microg/mL in Nonane
- Pentabromodiphenyl oxide (technical) (DE 71)
- NCGC00258695-01
- BDE No 99, analytical standard
- NCGC00091436-04
- DTXSID9030048
- NS00004728
- BDE No 99
- Benzene, 1,2,4-tribromo-5-(2,4-dibromophenoxy)-
- C18203
- YSCK0279
- DE-71
- 2,2',4,4',5-Pentabromodiphenyl Ether (>80%)(Contains ~10% 2,2',4,4',5,5'-Hexabromomdiphenyl Ether)
- 2,2',4,4',5-Pentabromodiphenyl Ether (>80%)
- MLS001065585
- 2,2',4,4',5-Pentabromodiphenyl Ether (>80per cent)(Contains ~10per cent 2,2',4,4',5,5'-Hexabromomdip
- D3A2T91I1E
-
- MDL: MFCD04112998
- インチ: InChI=1S/C12H5Br5O/c13-6-1-2-11(9(16)3-6)18-12-5-8(15)7(14)4-10(12)17/h1-5H
- InChIKey: WHPVYXDFIXRKLN-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=C(C=C1Br)Br)OC2=CC(=C(C=C2Br)Br)Br
計算された属性
- せいみつぶんしりょう: 559.62600
- どういたいしつりょう: 559.625728
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 277
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 9.2
- 疎水性パラメータ計算基準値(XlogP): 6.9
じっけんとくせい
- ゆうかいてん: -7 to -3 deg C (commercial)
- ふってん: Decomposes at 200-300 deg C (commercial)
- フラッシュポイント: 華氏温度:10.4°f< br / >摂氏度:-12°C< br / >
- PSA: 9.23000
- LogP: 7.29140
- 濃度: 50 μg/mL in isooctane
2,2',4,4',5-Pentabromodiphenyl Ether (>80%)(Contains ~10% 2,2',4,4',5,5'-Hexabromomdiphenyl Ether) セキュリティ情報
-
記号:
- シグナルワード:Danger
- 危害声明: H225-H304-H315-H336-H410
- 警告文: P210-P273-P301+P310-P304+P340+P312-P331-P391
- 危険物輸送番号:UN 1262 3/PG 2
- WGKドイツ:2
- 危険カテゴリコード: 11-38-50/53-65-67
- セキュリティの説明: 60-61-62
-
危険物標識:
- ちょぞうじょうけん:2-8°C
- リスク用語:R11; R38; R50/53; R65; R67
2,2',4,4',5-Pentabromodiphenyl Ether (>80%)(Contains ~10% 2,2',4,4',5,5'-Hexabromomdiphenyl Ether) 税関データ
- 税関コード:2909309090
- 税関データ:
中国税関コード:
2909309090概要:
2909309090他の芳香族エーテル及びそのハロゲン化誘導体/スルホン化/硝化誘導体(亜硝化誘導体を含む)。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2909309090その他の芳香族エーテル及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%
2,2',4,4',5-Pentabromodiphenyl Ether (>80%)(Contains ~10% 2,2',4,4',5,5'-Hexabromomdiphenyl Ether) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB525732-2 mg |
2,2',4,4',5-Pentabromdiphenylether, BDE 99; . |
60348-60-9 | 2mg |
€188.40 | 2023-04-17 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 33676-1ML |
2,2',4,4',5-Pentabromodiphenyl Ether (>80%)(Contains ~10% 2,2',4,4',5,5'-Hexabromomdiphenyl Ether) |
60348-60-9 | 1ml |
¥4419.05 | 2023-10-25 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-233924-1 ml |
BDE No 99 solution, |
60348-60-9 | 1 ml |
¥2369.00 | 2023-09-05 | ||
BAI LING WEI Technology Co., Ltd. | J09S-14355K0-1ML-1ml |
2,2',4,4',5-Pentabromodiphenyl Ether (>80%)(Contains ~10% 2,2',4,4',5,5'-Hexabromomdiphenyl Ether) |
60348-60-9 | 1ml |
¥1753 | 2023-11-24 | ||
abcr | AB525732-10mg |
2,2',4,4',5-Pentabromdiphenylether, BDE 99; . |
60348-60-9 | 10mg |
€588.40 | 2025-02-21 | ||
1PlusChem | 1P00EA0J-1g |
2,2',4,4',5-PENTABROMODIPHENYL ETHER |
60348-60-9 | 98% | 1g |
$930.00 | 2024-04-22 | |
BAI LING WEI Technology Co., Ltd. | R6893120f-1ml |
2,2',4,4',5-Pentabromodiphenyl Ether (>80%)(Contains ~10% 2,2',4,4',5,5'-Hexabromomdiphenyl Ether) |
60348-60-9 | 1ml |
¥1200 | 2023-11-24 | ||
BAI LING WEI Technology Co., Ltd. | R67722090-10mg-10mg |
2,2',4,4',5-Pentabromodiphenyl Ether (>80%)(Contains ~10% 2,2',4,4',5,5'-Hexabromomdiphenyl Ether) |
60348-60-9 | 10mg |
¥3500 | 2023-11-24 | ||
A2B Chem LLC | AG65363-100mg |
2,2',4,4',5-PENTABROMODIPHENYL ETHER |
60348-60-9 | 98% | 100mg |
$311.00 | 2024-04-19 | |
BAI LING WEI Technology Co., Ltd. | S21P237765-50mg |
2,2',4,4',5-Pentabromodiphenyl Ether (>80%) (Contains ~10% 2,2',4,4',5,5'-Hexabromomdiphenyl Ether) |
60348-60-9 | 50mg |
¥13166 | 2023-11-24 |
2,2',4,4',5-Pentabromodiphenyl Ether (>80%)(Contains ~10% 2,2',4,4',5,5'-Hexabromomdiphenyl Ether) 関連文献
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Anne P. Vonderheide,Sabrina R. Mueller-Spitz,Juris Meija,Gwendolyn L. Welsh,Kevin E. Mueller,Brian K. Kinkle,Jodi R. Shann,Joseph A. Caruso J. Anal. At. Spectrom. 2006 21 1232
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Anne P. Vonderheide,Maria Montes-Bayón,Joseph A. Caruso J. Anal. At. Spectrom. 2002 17 1480
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Ajaya Kumar Sahoo,Shanmuga Priya Baskaran,Nikhil Chivukula,Kishan Kumar,Areejit Samal RSC Adv. 2023 13 23461
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4. Brominated flame retardants in plasma samples from three different occupational groups in NorwayCathrine Thomsen,Elsa Lundanes,Georg Becher J. Environ. Monit. 2001 3 366
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Mohamed Abou-Elwafa Abdallah,Emma Tilston,Stuart Harrad,Chris Collins J. Environ. Monit. 2012 14 3276
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6. An optimized method based on MAE-SPE-GC-MS for the analysis of thirteen PBDEs in airborne particlesX. Li,X. M. Li,X. X. Yang,Q. Li,B. Huang,X. J. Pan Anal. Methods 2014 6 9658
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7. Quantum chemical calculation of the vapor pressure of volatile and semi volatile organic compoundsMarcel Stahn,Stefan Grimme,Tunga Salthammer,Uwe Hohm,Wolf-Ulrich Palm Environ. Sci.: Processes Impacts 2022 24 2153
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Boris Johnson-Restrepo,Rudolf Addink,Chung Wong,Kathleen Arcaro,Kurunthachalam Kannan J. Environ. Monit. 2007 9 1205
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Terry F. Bidleman,Agneta Andersson,Sonia Brugel,Lars Ericson,Peter Haglund,Darya Kupryianchyk,Danny C. P. Lau,Per Liljelind,Lisa Lundin,Anders Tysklind,Mats Tysklind Environ. Sci.: Processes Impacts 2019 21 881
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10. Quantum chemical calculation of the vapor pressure of volatile and semi volatile organic compoundsMarcel Stahn,Stefan Grimme,Tunga Salthammer,Uwe Hohm,Wolf-Ulrich Palm Environ. Sci.: Processes Impacts 2022 24 2153
2,2',4,4',5-Pentabromodiphenyl Ether (>80%)(Contains ~10% 2,2',4,4',5,5'-Hexabromomdiphenyl Ether)に関する追加情報
2,2',4,4',5-Pentabromodiphenyl Ether (CAS No. 60348-60-9): Properties, Applications, and Environmental Considerations
2,2',4,4',5-Pentabromodiphenyl Ether (CAS No. 60348-60-9), commonly referred to as PentaBDE, is a brominated flame retardant belonging to the polybrominated diphenyl ethers (PBDEs) family. This compound, typically containing >80% purity with ~10% 2,2',4,4',5,5'-Hexabromodiphenyl Ether as an impurity, has been widely studied due to its historical use in industrial applications and persistent environmental presence. Its molecular structure consists of a diphenyl ether backbone substituted with five bromine atoms, contributing to its thermal stability and flame-retardant properties.
The primary application of PentaBDE has been as an additive flame retardant in flexible polyurethane foam, textiles, and electronics. However, growing concerns over its bioaccumulation potential and environmental persistence have led to global restrictions under the Stockholm Convention on Persistent Organic Pollutants (POPs). Researchers now focus on understanding its environmental fate, degradation pathways, and potential alternatives, making it a frequent topic in green chemistry discussions.
From an analytical perspective, 2,2',4,4',5-Pentabromodiphenyl Ether is typically identified using GC-MS (Gas Chromatography-Mass Spectrometry) or LC-MS (Liquid Chromatography-Mass Spectrometry) techniques. Recent studies emphasize improved detection methods with lower limits of quantification (LOQ) to monitor its presence in environmental samples. The compound's log Kow (octanol-water partition coefficient) of approximately 6.5 indicates high lipophilicity, explaining its tendency to accumulate in fatty tissues and biomagnify through food chains.
Environmental scientists frequently investigate PentaBDE's half-life in various media, with estimates ranging from years to decades in sediments. This persistence, combined with its potential endocrine-disrupting effects, has made it a priority compound in environmental risk assessments. Current research explores microbial degradation mechanisms and advanced oxidation processes for remediation of contaminated sites, addressing common search queries about PBDE removal technologies.
In material science, the quest for sustainable flame retardants has intensified interest in PentaBDE's structure-activity relationships. Researchers examine how bromination patterns affect both flame-retardant efficiency and environmental behavior, with particular attention to structure-toxicity correlations. These studies inform the development of next-generation flame retardants with improved environmental profiles, a hot topic in polymer additive innovation.
Regulatory aspects of 2,2',4,4',5-Pentabromodiphenyl Ether continue to evolve, with recent updates to REACH regulations and global chemical inventories reflecting changing risk assessments. Compliance specialists often search for information on PBDE restriction timelines and exemption criteria, particularly for legacy products. The compound serves as a case study in chemical policy development, illustrating the balance between fire safety and environmental protection.
From a toxicological standpoint, PentaBDE research focuses on its potential impacts on thyroid hormone disruption and neurodevelopmental effects, particularly in sensitive life stages. These studies employ in vitro assays and computational toxicology approaches to elucidate mechanisms of action, addressing frequent queries about PBDE health effects. The scientific community emphasizes the need for exposure assessment methodologies to better understand real-world risks.
Analytical chemists have developed sophisticated isotope dilution techniques for accurate quantification of 2,2',4,4',5-Pentabromodiphenyl Ether in complex matrices. Method validation studies frequently appear in literature, focusing on matrix effects reduction and analytical reproducibility - key concerns for laboratories performing environmental monitoring. These technical advancements support more reliable environmental forensics and source apportionment studies.
The compound's behavior in waste treatment systems represents another active research area, particularly regarding thermal decomposition products and recycling stream contamination. Engineers investigate waste-to-energy processes that might mineralize PentaBDE while preventing formation of polybrominated dibenzodioxins/furans (PBDD/Fs). These studies respond to industry needs for circular economy solutions that address legacy chemicals.
Emerging research explores photodegradation kinetics of 2,2',4,4',5-Pentabromodiphenyl Ether in various environmental compartments, with particular interest in nanomaterial-enhanced degradation. Such studies provide insights into natural attenuation processes while informing remediation technology development. The scientific community continues to debate the environmental significance of debromination products, which may exhibit different toxicity profiles than the parent compound.
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